![molecular formula C11H17Cl2F3N2O B1521648 N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride CAS No. 1185300-44-0](/img/structure/B1521648.png)
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride
Overview
Description
“N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride” is a chemical compound with the molecular formula C11H15F3N2O•2HCl and a molecular weight of 321.17 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H15F3N2O•2HCl . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms.Scientific Research Applications
C11H15F3N2O⋅2HCl C_{11}H_{15}F_{3}N_{2}O \cdot 2HCl C11H15F3N2O⋅2HCl
and a molecular weight of 321.17, is primarily used for research purposes .Proteomics Research
This compound is a specialty product in proteomics research, where it may be used as a reagent or a building block in synthesizing peptides or proteins. Its unique structure allows for specific interactions with other biomolecules, which can be crucial in identifying protein functions and understanding protein-protein interactions within the cell .
Chromatography and Mass Spectrometry
In chromatography and mass spectrometry, this compound could serve as a standard or a reference material due to its well-defined chemical properties. It helps in calibrating instruments and ensuring the accuracy of the analytical methods used in chemical analysis .
Biochemical Ligand
As a biochemical ligand, it may bind to certain receptors or enzymes, which can be useful in studying receptor-ligand interactions and enzyme kinetics. This application is vital in drug discovery and pharmacological research .
Molecular Biology
In molecular biology, this compound might be used in gene expression studies or as a part of a buffer solution. It could also play a role in modifying gene expression or as a component in solutions used to preserve biological samples .
Chemical Synthesis
For chemical synthesis, it can act as an intermediate in creating more complex chemical compounds. Its trifluoromethyl group is particularly interesting as it is often found in pharmaceuticals and agrochemicals due to its ability to enhance binding affinity and metabolic stability .
Material Science
In material science, the compound’s unique properties could be exploited in developing new materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Nanotechnology
It may have applications in nanotechnology, particularly in the synthesis of nanomaterials or as a stabilizing agent for nanoparticles. Its ability to interact at the molecular level makes it a candidate for creating novel nanostructures .
Environmental Science
Lastly, in environmental science, this compound could be used in studying the degradation of similar compounds in the environment or as a tracer to monitor pollution levels. Its distinct chemical signature allows for precise tracking in various ecosystems .
Each of these applications leverages the unique chemical structure of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride to explore different scientific questions and develop innovative solutions across various fields of research. It’s important to note that the compound is intended for research use only and not for diagnostic or therapeutic use .
Mechanism of Action
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O.2ClH/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;;/h3-4,7H,5-6,15H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDMJCDXQYEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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